molecular formula C5H11BrO2 B3058589 2-Bromo-1,3-dimethoxypropane CAS No. 90321-39-4

2-Bromo-1,3-dimethoxypropane

Cat. No.: B3058589
CAS No.: 90321-39-4
M. Wt: 183.04 g/mol
InChI Key: IATIPDVXXMRIGE-UHFFFAOYSA-N
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Description

2-Bromo-1,3-dimethoxypropane: is an organic compound with the molecular formula C5H11BrO2 . It is a brominated derivative of 1,3-dimethoxypropane and is used in various chemical synthesis processes. This compound is characterized by the presence of a bromine atom and two methoxy groups attached to a propane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of 1,3-dimethoxypropane: One common method involves the bromination of 1,3-dimethoxypropane using bromine in the presence of a catalyst.

    Industrial Production Methods: Industrially, the synthesis of 2-Bromo-1,3-dimethoxypropane can be achieved through a continuous flow process where 1,3-dimethoxypropane is reacted with bromine in a controlled environment.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in solvents like ethanol or water.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or neutral conditions.

Major Products Formed:

    Substitution Reactions: Products include 1,3-dimethoxypropane derivatives where the bromine atom is replaced by the nucleophile.

    Oxidation Reactions: Products include 1,3-dimethoxypropane derivatives with aldehyde or carboxylic acid functional groups.

Mechanism of Action

The mechanism by which 2-Bromo-1,3-dimethoxypropane exerts its effects involves the formation of reactive intermediates during chemical reactions. The bromine atom in the compound acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds with nucleophiles. In oxidation reactions, the methoxy groups can be converted to more reactive intermediates, leading to the formation of aldehydes or carboxylic acids .

Comparison with Similar Compounds

Uniqueness:

    Selective Reactivity: 2-Bromo-1,3-dimethoxypropane is unique due to its selective reactivity, allowing for targeted modifications in synthetic processes.

    Versatility: Its ability to undergo both substitution and oxidation reactions makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-bromo-1,3-dimethoxypropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrO2/c1-7-3-5(6)4-8-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATIPDVXXMRIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(COC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20533986
Record name 2-Bromo-1,3-dimethoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20533986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90321-39-4
Record name 2-Bromo-1,3-dimethoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20533986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1,3-dimethoxypropane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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